molecular formula C10H11FO3 B15202499 Methyl 4-fluoro-5-methoxy-2-methylbenzoate

Methyl 4-fluoro-5-methoxy-2-methylbenzoate

Cat. No.: B15202499
M. Wt: 198.19 g/mol
InChI Key: FZUBSCBIFJDWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-5-methoxy-2-methylbenzoate is a substituted benzoate ester characterized by a fluorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the benzene ring (Figure 1). Its molecular formula is C₁₀H₁₁FO₃, with a molar mass of 198.19 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 4-fluoro-5-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11FO3/c1-6-4-8(11)9(13-2)5-7(6)10(12)14-3/h4-5H,1-3H3

InChI Key

FZUBSCBIFJDWFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-5-methoxy-2-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-fluoro-5-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 4-fluoro-5-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-5-methoxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Fluorine (4-F in the target compound) reduces electron density at the aromatic ring, enhancing resistance to electrophilic substitution compared to bromine or iodine in analogs .
  • Iodine in Methyl 5-iodo-2-methoxy-4-methylbenzoate significantly increases molar mass and lipophilicity, making it more suitable for lipid-rich environments .

Methoxy vs. Benzyloxy Groups: The methoxy group (5-OMe) in the target compound offers moderate polarity, whereas benzyloxy (4-OBn) in Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate enhances steric bulk and solubility in non-polar solvents .

Physicochemical Properties

Table 2: Property Comparison of Selected Benzoate Esters

Property This compound Methyl 5-iodo-2-methoxy-4-methylbenzoate Methyl 5-bromo-2-fluoro-4-methylbenzoate
Boiling Point Estimated 280–300°C >300°C (due to iodine) 260–280°C
Water Solubility Low (0.1–1 mg/L) Very low (<0.1 mg/L) Low (0.5–2 mg/L)
LogP (Octanol-Water) 2.8 4.1 3.2

Rationale:

  • Boiling Point : Larger halogens (e.g., iodine) increase molar mass and van der Waals forces, raising boiling points .
  • LogP : Electron-withdrawing fluorine reduces hydrophobicity compared to bromine or iodine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.